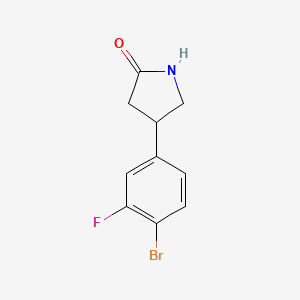

4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

Description

Overview of Pyrrolidin-2-one Core Structures in Contemporary Synthetic Chemistry

The pyrrolidin-2-one, a five-membered γ-lactam, is a privileged heterocyclic scaffold that forms the structural core of numerous natural products and synthetic compounds. researchgate.net Its prevalence is a testament to its versatile chemical nature and its ability to serve as a versatile lead compound in the design of potent, bioactive agents. researchgate.net In the realm of drug discovery, the pyrrolidin-2-one nucleus is a key component in a variety of pharmaceuticals, including psychoactive drugs known as racetams, which are used to treat cognitive disorders. mdpi.com

The significance of this scaffold is enhanced by the three-dimensional complexity afforded by its saturated, non-planar ring. nih.gov This sp³-hybridized structure allows for a greater exploration of pharmacophore space compared to flat, aromatic systems, a critical factor for achieving high-affinity and selective interactions with biological targets. nih.gov Consequently, pyrrolidin-2-one and its derivatives are extensively used as ligands, organocatalysts, and chiral controllers in asymmetric synthesis. nih.gov

Significance of Halogenated Phenyl Substituents in Modulating Chemical and Biological Properties of Pyrrolidin-2-one Derivatives

The incorporation of halogen atoms into organic molecules is a well-established strategy in medicinal chemistry to fine-tune a compound's physicochemical and pharmacokinetic properties. researchgate.net Halogens such as fluorine and bromine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding interactions. researchgate.netnih.gov

Fluorine, the most electronegative element, can significantly alter the electronic properties of a molecule, decrease the pKa of nearby functional groups, and block sites of metabolic oxidation, thereby enhancing a drug's bioavailability and half-life. pharmacyjournal.org Its small size means it often imparts these effects with minimal steric disruption. benthamscience.com Bromine, while larger, introduces significant polarizability and can participate in halogen bonding—a specific type of non-covalent interaction that can contribute to ligand-receptor binding affinity. The strategic placement of these halogens on a phenyl ring attached to the pyrrolidin-2-one core can therefore be used to modulate the compound's biological activity. nih.govmdpi.com Multiple studies have reported that halogenated compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. researchgate.net

Rationale for In-depth Academic Investigation of 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one

This specific arrangement of halogens is of interest for several reasons. The interplay between the electron-withdrawing nature of fluorine and the polarizability of bromine can lead to unique interactions with biological targets. pharmacyjournal.org Investigating this compound allows researchers to probe how this specific halogenation pattern affects properties such as cell membrane permeability, target binding affinity, and metabolic stability. Such studies are crucial for developing a deeper understanding of structure-activity relationships (SAR) and for the rational design of new therapeutic agents or functional materials. The compound serves as an excellent model to explore the subtle yet powerful effects of polysubstitution on a well-established chemical scaffold.

Physicochemical and Structural Data

Below are tables detailing the known and predicted properties of this compound, alongside a comparison of the properties of relevant halogen substituents.

Table 1: Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₉BrFNO |

| Molecular Weight | 258.09 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1367451-46-4 |

| Predicted XlogP | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Table 2: Comparison of Relevant Halogen Properties

| Halogen | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Key Role in Drug Design |

| Fluorine (F) | 0.57 | 3.98 | 1.47 | Enhances metabolic stability, blocks oxidation, increases lipophilicity. nih.govnih.gov |

| Bromine (Br) | 1.14 | 2.96 | 1.85 | Increases polarizability, participates in halogen bonding, can improve binding affinity. researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9BrFNO |

|---|---|

Molecular Weight |

258.09 g/mol |

IUPAC Name |

4-(4-bromo-3-fluorophenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C10H9BrFNO/c11-8-2-1-6(3-9(8)12)7-4-10(14)13-5-7/h1-3,7H,4-5H2,(H,13,14) |

InChI Key |

MQXNRWXKTZITHK-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNC1=O)C2=CC(=C(C=C2)Br)F |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies and Mechanistic Investigations of 4 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Advanced Retrosynthetic Analysis for the 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one Core

A logical retrosynthetic analysis for this compound identifies the γ-lactam ring as the primary site for disconnection. Cleavage of the amide bond (C-N bond) reveals a precursor γ-amino acid, specifically 4-amino-3-(4-bromo-3-fluorophenyl)butanoic acid. This transformation simplifies the target by removing the cyclic constraint.

Further analysis of the γ-amino acid suggests that the amine functionality can be traced back to a nitro group, a common and effective synthetic equivalent for an amine. This leads to the key intermediate, a γ-nitro ester: ethyl 4-nitro-3-(4-bromo-3-fluorophenyl)butanoate. The transformation from a nitro group to an amine is typically achieved via reduction.

The γ-nitro ester itself can be disconnected via a strategic carbon-carbon bond cleavage. This disconnection corresponds to a Michael or 1,4-conjugate addition reaction. This retrosynthetic step breaks the molecule into two simpler, readily available starting materials: nitromethane (B149229) and an α,β-unsaturated ester, specifically ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate. This cinnamate (B1238496) derivative, in turn, can be synthesized from 4-bromo-3-fluorobenzaldehyde (B151432) through standard olefination reactions such as the Wittig or Horner-Wadsworth-Emmons reaction. This complete retrosynthetic pathway provides a robust and convergent strategy for the synthesis of the target molecule from simple commercial precursors.

Established and Novel Synthetic Routes to this compound and Its Derivatives

The forward synthesis, based on the retrosynthetic analysis, constitutes a robust multi-step route involving olefination, conjugate addition, and reductive cyclization.

Multi-step Synthesis Utilizing Cyclization and Coupling Reactions

The construction of the 4-aryl-pyrrolidin-2-one scaffold is effectively achieved through a sequential reaction cascade. A primary and well-established method involves the initial formation of a γ-nitro ester intermediate, which then undergoes a reductive cyclization to yield the desired γ-lactam. chemrxiv.orgresearchgate.net

The key steps are:

Synthesis of Ethyl (E)-3-(4-bromo-3-fluorophenyl)acrylate: This α,β-unsaturated ester is prepared via the reaction of 4-bromo-3-fluorobenzaldehyde with a phosphorus ylide, such as the one generated from triethyl phosphonoacetate in a Horner-Wadsworth-Emmons reaction. This step reliably establishes the required carbon backbone and the double bond necessary for the subsequent conjugate addition.

Michael Addition: The cinnamate derivative is subjected to a 1,4-conjugate addition of nitromethane. cnr.itrsc.org The nucleophilic nitronate anion, generated by treating nitromethane with a suitable base, attacks the β-position of the α,β-unsaturated ester, yielding ethyl 4-nitro-3-(4-bromo-3-fluorophenyl)butanoate.

Reductive Cyclization: The final and crucial step is the reduction of the nitro group in the γ-nitro ester to a primary amine, which spontaneously undergoes intramolecular cyclization by attacking the ester carbonyl to form the thermodynamically stable five-membered lactam ring, eliminating ethanol (B145695). chemrxiv.orgchemrxiv.orgresearchgate.net This transformation is typically accomplished using catalytic hydrogenation. mdpi.com

Strategic Use of Precursors and Key Synthetic Intermediates

The success of this synthetic strategy hinges on the judicious selection and preparation of key precursors and intermediates.

4-Bromo-3-fluorobenzaldehyde: This commercially available aldehyde serves as the foundational building block, incorporating the required substituted phenyl ring into the final structure from the outset.

Triethyl phosphonoacetate: A standard reagent for the Horner-Wadsworth-Emmons reaction, it provides the two-carbon unit that extends the aldehyde to the necessary α,β-unsaturated ester.

Nitromethane: This simple C1 building block acts as a masked amino group. Its acidity allows for the formation of a nucleophilic nitronate anion for the key C-C bond-forming Michael addition. chemrevlett.com

Ethyl 4-nitro-3-(4-bromo-3-fluorophenyl)butanoate: This γ-nitro ester is the pivotal intermediate of the entire sequence. Its structure contains all the necessary atoms and functionalities, correctly positioned for the final ring-closing step. The stability of this intermediate allows for its isolation and purification before proceeding to the final cyclization. cnr.it

Optimization of Reaction Conditions, Solvent Systems, and Catalytic Ensembles

Optimizing each step of the synthesis is crucial for maximizing yield and purity.

For the Michael addition , various parameters can be tuned. The choice of base is critical, with options ranging from inorganic bases like potassium carbonate to organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). cnr.it Recent advancements have also employed bifunctional organocatalysts, such as cinchona alkaloid derivatives, to achieve high enantioselectivity in similar additions. rsc.orgnih.gov Solvents like THF, ethanol, or acetonitrile (B52724) are commonly used.

The reductive cyclization step offers several avenues for optimization. Catalytic transfer hydrogenation using ammonium (B1175870) formate (B1220265) is an effective and milder alternative to high-pressure hydrogenation. mdpi.com The choice of metal catalyst, hydrogen pressure, solvent, and temperature all significantly impact the reaction's efficiency and selectivity.

| Step | Parameter | Conditions Investigated | Typical Outcome/Observations | Reference |

|---|---|---|---|---|

| Michael Addition | Base | K₂CO₃, DBU, Cinchona-derived organocatalysts | DBU provides rapid conversion. Organocatalysts can induce high enantioselectivity (up to 98% ee). | cnr.itrsc.org |

| Solvent | THF, CH₃NO₂, EtOH | Reaction proceeds well in various polar solvents. | cnr.it | |

| Temperature | 0 °C to Room Temperature | Lower temperatures are often preferred for enantioselective variants to maximize stereocontrol. | rsc.org | |

| Reductive Cyclization | Catalyst | Pd/C, Raney Ni, Pt/C, Fe/AcOH | Pd/C is highly efficient for nitro group reduction. Raney Ni is also effective but may require higher pressures. Fe/AcOH is a classic, cost-effective method. | chemrxiv.orgresearchgate.netmdpi.com |

| Hydrogen Source | H₂ gas (1-50 atm), Ammonium Formate | H₂ gas is standard for scalability. Ammonium formate allows for transfer hydrogenation under milder, non-pressurized conditions. | researchgate.netmdpi.com | |

| Solvent | Methanol (B129727), Ethanol, Ethyl Acetate | Polar protic solvents like methanol or ethanol are commonly used and facilitate both the reduction and subsequent cyclization. | chemrxiv.orgresearchgate.net |

Scalable Synthetic Approaches, Including Continuous Flow Protocols

The described synthetic route is amenable to large-scale production. chemrxiv.orgresearchgate.net Catalytic hydrogenation, in particular, is a well-established industrial process. For enhanced safety, efficiency, and scalability, continuous flow hydrogenation protocols can be implemented. In a flow setup, a solution of the γ-nitro ester is passed through a heated tube packed with a solid-supported catalyst (e.g., Pd/C) under a stream of hydrogen. This method allows for precise control over reaction parameters (temperature, pressure, residence time), minimizes the volume of hazardous reagents at any given time, and facilitates straightforward scaling by extending the operation time. Such protocols have been successfully applied to the reduction of nitro compounds and the synthesis of lactams. chemrxiv.org

Detailed Mechanistic Elucidation of Key Reaction Pathways

Understanding the mechanisms of the key transformations provides insight into the reaction's efficiency and selectivity.

Mechanism of Michael Addition: The reaction is initiated by the deprotonation of nitromethane by a base (B:), forming a resonance-stabilized nitronate anion. This potent nucleophile then attacks the electrophilic β-carbon of the conjugated system of the ethyl cinnamate derivative. This 1,4-addition breaks the π-bond, generating a transient enolate intermediate. This enolate is then protonated by the conjugate acid of the base (BH⁺) to yield the final γ-nitro ester product and regenerate the basic catalyst.

Mechanism of Reductive Cyclization: The catalytic hydrogenation of the γ-nitro ester to the γ-lactam is a multi-step process occurring on the surface of the heterogeneous metal catalyst (e.g., Palladium).

Nitro Group Reduction: The nitro group is sequentially reduced to a primary amine. This complex transformation is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates, which are further hydrogenated to the amine.

Intramolecular Cyclization: Once the primary amine is formed, it is perfectly positioned for an intramolecular nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the ester group.

Lactam Formation: This attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide (⁻OEt) as a leaving group. A final proton transfer step neutralizes the resulting species to afford the stable this compound and ethanol as a byproduct. DFT studies on similar cascades confirm the preferential reduction of the nitro group, which is followed by this spontaneous and irreversible cyclization. chemrxiv.orgchemrxiv.org

Investigation of Pyrrolidin-2-one Ring-Forming Mechanisms

The construction of the pyrrolidin-2-one scaffold is a critical step in the synthesis of this compound. Several synthetic strategies can be employed for the formation of this five-membered lactam ring, each with its own distinct mechanism. Key methodologies include intramolecular cyclization, Michael additions, and reductive amination reactions.

Intramolecular Cyclization:

One of the most common methods for synthesizing pyrrolidin-2-ones is through the intramolecular cyclization of γ-aminobutyric acid (GABA) analogues or related precursors. For the synthesis of 4-aryl substituted pyrrolidin-2-ones, a suitable precursor would be a γ-amino acid derivative with the desired aryl group at the γ-position. The cyclization is typically promoted by dehydrating agents or by thermal means.

A plausible mechanistic pathway for the formation of the pyrrolidin-2-one ring via intramolecular cyclization is the reductive cyclization of a cyanoalkanoate ester. This method has been described for the synthesis of 4,4-alkyl-phenyl-substituted pyrrolidin-2-one derivatives. researchgate.net In the context of this compound, the synthesis could commence from a precursor such as ethyl 2-cyano-3-(4-bromo-3-fluorophenyl)propanoate. The reduction of the cyano group to a primary amine, followed by spontaneous intramolecular cyclization, would yield the desired lactam.

| Step | Reactant | Reagents | Intermediate/Product | Mechanism |

| 1 | Ethyl 2-cyano-3-(4-bromo-3-fluorophenyl)propanoate | NaBH₄, CoCl₂·6H₂O | γ-amino ester | Reduction of the nitrile to a primary amine. |

| 2 | γ-amino ester | - | This compound | Intramolecular nucleophilic attack of the amine on the ester carbonyl, followed by elimination of ethanol. |

Michael Addition:

The Michael addition reaction offers another versatile route to 4-substituted pyrrolidin-2-ones. This involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of 4-arylpyrrolidin-2-ones, this could involve the reaction of a nitromethane derivative with a substituted cinnamate ester, followed by reduction of the nitro group and subsequent cyclization. Asymmetric Michael additions, often employing organocatalysts, can provide enantiomerically enriched products. rsc.org

The synthesis of 4,5-disubstituted pyrrolidin-2-one derivatives has been achieved using Michael adducts as key precursors, highlighting the utility of this approach for creating stereocenters on the pyrrolidinone ring. bohrium.com

Reductive Amination:

Reductive amination of γ-keto acids or their esters is a powerful method for constructing the pyrrolidin-2-one ring. This reaction involves the formation of an imine or enamine intermediate from the reaction of the keto group with an amine, followed by in situ reduction and subsequent lactamization. Dynamic kinetic resolution employing ω-transaminases has been utilized for the enantioselective synthesis of 4-arylpyrrolidin-2-ones, demonstrating a biocatalytic approach to these structures. researchgate.net

The process typically involves the reaction of a γ-keto ester with an amine source, such as ammonia (B1221849) or an ammonium salt, in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. harvard.eduwikipedia.org The initial formation of an imine is followed by reduction to a γ-amino ester, which then undergoes intramolecular cyclization to the lactam.

Analysis of Palladium-Catalyzed Cross-Coupling Mechanisms in Halogenated Aryl Introduction

The introduction of the 4-bromo-3-fluorophenyl group at the 4-position of the pyrrolidin-2-one ring is a key transformation that can be effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

A common strategy involves the α-arylation of a pre-formed pyrrolidin-2-one or a suitable precursor. The mechanism of these palladium-catalyzed reactions generally follows a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanism of Palladium-Catalyzed α-Arylation:

The catalytic cycle for the α-arylation of a pyrrolidinone derivative with an aryl halide, such as 1-bromo-4-fluoro-2-iodobenzene, can be described as follows:

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (Ar-Pd-X).

Transmetalation: In the next step, a pyrrolidinone enolate, generated by the deprotonation of the α-carbon of the pyrrolidin-2-one with a suitable base, undergoes transmetalation with the palladium(II) complex. This involves the transfer of the enolate group to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.

Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the diorganopalladium(II) complex. This step results in the formation of the desired C-C bond between the aryl group and the α-carbon of the pyrrolidinone, yielding the 4-arylpyrrolidin-2-one product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

| Step | Description | Intermediate |

| Oxidative Addition | The Pd(0) catalyst reacts with the aryl halide (4-bromo-3-fluoro-iodobenzene) to form a Pd(II) species. | Aryl-Pd(II)-Halide |

| Base-mediated Deprotonation | A base abstracts a proton from the α-position of the pyrrolidin-2-one to form an enolate. | Pyrrolidinone Enolate |

| Transmetalation | The enolate coordinates to the Pd(II) center, displacing the halide. | Aryl-Pd(II)-Enolate |

| Reductive Elimination | The aryl group and the enolate couple, forming the C-C bond and regenerating the Pd(0) catalyst. | This compound + Pd(0) |

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of the palladium catalyst, ligands, base, and reaction conditions. The use of bulky, electron-rich phosphine (B1218219) ligands often enhances the rate of both oxidative addition and reductive elimination.

Chemical Reactivity and Strategic Derivatization of 4 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Exploration of Electrophilic and Nucleophilic Substitution Reactions on the Halogenated Phenyl Moiety

The phenyl ring of 4-(4-bromo-3-fluorophenyl)pyrrolidin-2-one is substituted with a bromine atom, a fluorine atom, and the pyrrolidin-2-one group. The reactivity of this ring towards substitution is governed by the interplay of the electronic effects of these substituents.

Electrophilic Aromatic Substitution:

In electrophilic aromatic substitution (EAS), the incoming electrophile attacks the electron-rich benzene (B151609) ring. libretexts.orgyoutube.com The reaction's regioselectivity is determined by the directing effects of the existing substituents. The pyrrolidin-2-one moiety, connected via its C4 position, acts as a deactivating group due to the electron-withdrawing nature of the adjacent carbonyl group, but it directs incoming electrophiles to the ortho and para positions. The fluorine and bromine atoms are also deactivating yet ortho, para-directing.

Table 1: Predicted Regioselectivity for Electrophilic Aromatic Substitution

| Position on Phenyl Ring | Directing Influence of Pyrrolidin-2-one (at C4) | Directing Influence of Fluorine (at C3) | Directing Influence of Bromine (at C4) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Ortho (Activating) | Meta (Deactivating) | Meta (Deactivating) | Moderately Favorable |

| C5 | Meta (Deactivating) | Meta (Deactivating) | Ortho (Activating) | Less Favorable |

| C6 | Para (Activating) | Ortho (Activating) | Meta (Deactivating) | Most Favorable |

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNA_r) on the phenyl ring, involving the displacement of either fluorine or bromine, is generally challenging. This type of reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the halogen leaving group to stabilize the intermediate Meisenheimer complex. stackexchange.com In this compound, the absence of such strongly activating groups makes direct nucleophilic displacement of the halogens difficult, requiring harsh reaction conditions. However, under specific catalytic conditions, such as those used in Buchwald-Hartwig amination, the aryl bromide can undergo nucleophilic substitution.

Investigation of Reactions at the Pyrrolidin-2-one Nitrogen and Carbonyl Centers

The pyrrolidin-2-one ring itself offers two key sites for chemical modification: the secondary amine (lactam nitrogen) and the carbonyl carbon.

Reactions at the Nitrogen Center:

The nitrogen atom of the lactam is nucleophilic and can undergo a variety of substitution reactions. rdd.edu.iq

N-Alkylation and N-Arylation: The nitrogen can be alkylated using alkyl halides or subjected to arylation, often under metal-catalyzed conditions, to introduce a wide range of substituents.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives, which can alter the electronic properties and steric profile of the molecule.

Michael Addition: The nitrogen can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

Reactions at the Carbonyl Center:

The carbonyl group is susceptible to attack by nucleophiles and can be reduced.

Reduction: The lactam carbonyl can be reduced to a methylene (B1212753) group using strong reducing agents like lithium aluminum hydride, converting the pyrrolidin-2-one ring into a pyrrolidine (B122466).

Addition of Organometallic Reagents: Reagents such as Grignard or organolithium compounds can add to the carbonyl group, although these reactions can be complex and may lead to ring-opening.

Advanced Cross-Coupling Reactions for Diversification and Functionalization

The carbon-bromine bond on the phenyl ring is a prime site for transition metal-catalyzed cross-coupling reactions, providing a powerful tool for molecular diversification. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with arylboronic acids or esters is a robust method to form biaryl structures. researchgate.net This reaction is tolerant of a wide range of functional groups and can be used to introduce diverse aromatic and heteroaromatic moieties.

Heck Coupling: This reaction couples the aryl bromide with alkenes to form substituted olefins.

Sonogashira Coupling: Palladium- and copper-co-catalyzed coupling with terminal alkynes introduces alkynyl groups, which can serve as handles for further transformations, such as click chemistry.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling the aryl bromide with a wide variety of primary and secondary amines.

Stille Coupling: This involves the reaction with organostannane reagents to form new C-C bonds.

Table 2: Representative Cross-Coupling Reactions for Aryl Bromide Functionalization

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl-Aryl (C-C) |

| Heck | Alkene | Pd(OAc)₂, Ligand (e.g., P(o-tolyl)₃) | Aryl-Vinyl (C-C) |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl-Alkynyl (C-C) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Ligand (e.g., BINAP) | Aryl-Nitrogen (C-N) |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | Aryl-Aryl/Vinyl (C-C) |

Systematic Synthesis of Structural Analogues and Homologs of this compound

The synthesis of analogues and homologs allows for the systematic exploration of structure-activity relationships.

Analogues with different halogen patterns can be synthesized by selecting appropriately substituted starting materials. For instance, using 4-bromo-2-fluoroaniline (B1266173) or 3-bromo-4-fluoroaniline (B1273062) in a multi-step synthesis that constructs the pyrrolidin-2-one ring would yield constitutional isomers of the parent compound. researchgate.net The nature and position of the halogen can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net The replacement of bromine with chlorine or iodine can be achieved by starting with the corresponding chloro- or iodo-substituted phenyl precursors.

The five-membered pyrrolidin-2-one ring can be modified to produce structural analogues.

Ring Size Variation: Homologs such as piperidin-2-ones (a six-membered ring) or azepan-2-ones (a seven-membered ring) can be synthesized from corresponding amino acids.

Substitution on the Ring: Alkyl or aryl groups can be introduced at the C3 or C5 positions of the pyrrolidin-2-one ring. This is often achieved by starting with substituted precursors, such as substituted succinic acid derivatives, or through the alkylation of the lactam enolate.

Ring Contraction/Expansion: Advanced synthetic strategies, such as photochemical ring contraction of substituted pyridines, can provide access to novel pyrrolidine skeletons. nih.gov

The C4 position of the pyrrolidin-2-one ring is a stereocenter. The synthesis of enantiomerically pure forms is crucial as different enantiomers can exhibit distinct biological activities.

Chiral Auxiliaries: A common strategy involves attaching a chiral auxiliary to the molecule, directing the stereochemical outcome of a key ring-forming step, and then cleaving the auxiliary.

Asymmetric Catalysis: Organocatalysis, particularly using chiral phosphoric acids or secondary amines, has emerged as a powerful tool for the enantioselective synthesis of substituted pyrrolidines and pyrrolidinones. nih.gov For example, an enantioselective intramolecular aza-Michael reaction can be used to construct the chiral pyrrolidine ring with high enantiomeric excess. nih.gov

Resolution: Racemic mixtures can be separated into their constituent enantiomers through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.

The development of these synthetic strategies is essential for creating libraries of structurally related compounds, enabling a deeper understanding of their chemical and biological properties. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, this technique confirms the molecular formula C₁₀H₉BrFNO. The theoretical exact mass of this compound is 401.079055 g/mol . spectrabase.com An experimental HRMS measurement would yield a mass-to-charge ratio (m/z) value extremely close to this theoretical value, typically within a few parts per million (ppm), thereby validating the molecular formula. The presence of bromine is further corroborated by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br), which results in two major peaks of nearly equal intensity separated by approximately 2 m/z units.

| Parameter | Value |

| Molecular Formula | C₁₀H₉BrFNO |

| Theoretical Exact Mass | 401.079055 g/mol spectrabase.com |

| Nominal Mass | 402 g/mol |

| Primary Ionization Technique | Electrospray Ionization (ESI) |

| Expected Ion | [M+H]⁺ |

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic connectivity and chemical environment within a molecule. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is used to fully elucidate the structure of this compound.

¹H NMR: The proton NMR spectrum would display distinct signals for the aromatic and aliphatic protons. The three protons on the substituted phenyl ring are expected to appear as complex multiplets due to both proton-proton and proton-fluorine couplings. chemicalbook.com The protons of the pyrrolidin-2-one ring—the two CH₂ groups and the single CH group—would resonate in the upfield region, also as multiplets. A broad singlet, characteristic of the N-H proton of the lactam, would also be present.

¹³C NMR: The carbon spectrum would show ten unique signals, one for each carbon atom in the molecule. The carbonyl carbon of the lactam is the most deshielded, appearing far downfield. The aromatic carbons would exhibit splitting due to coupling with the fluorine atom (C-F coupling), a key diagnostic feature. rsc.org The aliphatic carbons of the pyrrolidinone ring would be located in the upfield portion of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum is a simple yet definitive experiment for this molecule, expected to show a single resonance due to the presence of only one fluorine atom. This signal's multiplicity would be a doublet of doublets, resulting from coupling to the adjacent aromatic protons.

| Nucleus | Expected Chemical Shift Range (ppm) | Key Features |

| ¹H NMR | Aromatic: ~7.0-8.0; Aliphatic: ~2.0-4.0; NH: ~7.5-8.5 | Complex splitting in the aromatic region from H-H and H-F coupling. chemicalbook.com |

| ¹³C NMR | Carbonyl: ~170-180; Aromatic: ~110-165; Aliphatic: ~25-60 | Characteristic C-F coupling constants for aromatic carbons. rsc.org |

| ¹⁹F NMR | Specific to fluorine environment | A single resonance, likely a doublet of doublets. |

X-ray Crystallography and Solid-State Structural Analysis of Related Pyrrolidin-2-one Derivatives

While a specific crystal structure for this compound is not publicly available, extensive data from related pyrrolidin-2-one derivatives allows for a robust prediction of its solid-state characteristics. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, C-H...π interactions)

The crystal packing of this molecule would be dominated by a network of intermolecular interactions that dictate the supramolecular architecture.

Hydrogen Bonding: The primary and most influential interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. nih.govnih.gov This interaction typically leads to the formation of infinite chains or ribbons, a common motif in the crystal structures of amides and lactams. nih.gov

Conformational Preferences and Puckering Analysis of the Pyrrolidin-2-one Ring

The five-membered pyrrolidin-2-one ring is not planar and adopts a puckered conformation to alleviate ring strain. The two predominant conformations are the "envelope" and "twist" forms. nih.govresearchgate.net In an envelope conformation, four atoms are roughly coplanar, with the fifth atom out of this plane. nih.gov The specific puckering of the ring is influenced by the substituents. nih.gov For a 4-substituted pyrrolidinone, the bulky 4-bromo-3-fluorophenyl group would strongly prefer a pseudo-equatorial orientation to minimize steric hindrance. nih.govacs.org This preference, in turn, dictates which of the possible envelope or twist conformations the ring will adopt. nih.govnih.gov

Advanced Chromatographic and Spectroscopic Techniques for Purity and Quantitative Analysis

To ensure the quality and quantify the amount of this compound, a suite of advanced analytical techniques is employed.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the compound. A reversed-phase C18 column is typically used, with a mobile phase gradient of water and an organic solvent like acetonitrile (B52724). Purity is assessed by integrating the peak area of the target compound relative to the total peak area detected, usually with a UV detector. nih.gov

Quantitative Analysis: For precise quantification, methods like quantitative NMR (qNMR) or HPLC with a certified reference standard can be used. Chiral HPLC methods can also be developed to determine the enantiomeric purity if the compound is chiral and has been resolved into its enantiomers. nih.gov

| Technique | Purpose | Typical System | Information Provided |

| HPLC-UV | Purity Assessment | Reversed-phase C18 column, Acetonitrile/Water mobile phase, UV detection. nih.gov | Percentage purity, presence of impurities. |

| LC-MS | Impurity Identification | HPLC coupled to a mass spectrometer. | Molecular weights of impurities for structural elucidation. nih.gov |

| Chiral HPLC | Enantiomeric Purity | Chiral stationary phase column. | Ratio of enantiomers in a chiral sample. nih.gov |

Computational Chemistry and Theoretical Studies of 4 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Molecular Modeling and Conformational Landscape Analysis

Molecular modeling of 4-(4-bromo-3-fluorophenyl)pyrrolidin-2-one is fundamental to understanding its three-dimensional structure and flexibility, which are key determinants of its physical properties and biological activity. The conformational landscape of this molecule is primarily defined by two key structural features: the rotation around the single bond connecting the 4-bromofluorophenyl ring to the pyrrolidin-2-one ring, and the puckering of the five-membered pyrrolidinone ring itself.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer deep insights into the electronic properties and inherent reactivity of this compound. DFT methods are used to calculate the distribution of electrons within the molecule, providing a detailed picture of its electronic structure.

Key parameters derived from DFT calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, while the hydrogen atoms on the amide and aliphatic ring are areas of positive potential. These sites are critical for forming intermolecular interactions like hydrogen bonds.

Spectroscopic Predictions: DFT calculations can predict vibrational frequencies (infrared spectra) and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra can serve as a benchmark for comparison with experimental data to confirm the molecule's structure and purity.

These quantum chemical descriptors provide a robust, theoretically-grounded understanding of the molecule's intrinsic properties.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvent Effects

While molecular modeling provides static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. youtube.com MD simulations model the movements of atoms and bonds within the molecule and its interactions with its environment, typically a solvent like water, by applying the principles of classical mechanics. rsc.orgunibs.itgithub.io

For this compound, an MD simulation would place the molecule in a simulated box of water molecules and track its trajectory over nanoseconds. acs.org This process reveals:

Solvation Effects: How water molecules arrange themselves around the solute, forming a hydration shell. This is critical for understanding solubility and the energetic cost of removing the molecule from an aqueous environment to enter a binding pocket.

Conformational Dynamics: How the molecule transitions between different low-energy conformations in solution. This provides a more realistic picture of the molecule's flexibility than static models.

Stability of Interactions: If simulated with a binding partner, MD can assess the stability of the formed complex over time, providing insights into the strength and duration of the interaction.

MD simulations bridge the gap between static molecular structures and the dynamic reality of a molecule in a biological context.

In Silico Prediction of Molecular Interactions with Biological Macromolecules

A primary goal of computational analysis is to predict how a small molecule might interact with proteins or other biological macromolecules, thereby anticipating its potential biological effects. nih.gov This is achieved through techniques like molecular docking and reverse screening.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific protein target. nih.govresearchgate.net The process involves sampling a vast number of possible conformations and positions of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity. The result is typically a "docking score," a numerical value representing the predicted strength of the interaction, and a predicted binding pose showing the specific intermolecular contacts (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein. While these scores are estimations, they are invaluable for prioritizing compounds and generating hypotheses about their mechanism of action.

When a specific target for a molecule is not known, computational methods can be used to scan for potential protein partners. nih.govresearchgate.net This "reverse docking" or "target fishing" approach involves docking the molecule against a large library of known protein structures. creative-biolabs.combiorxiv.org Another strategy is ligand-based screening, which uses the principle that structurally similar molecules often have similar biological targets. Web-based tools like SwissTargetPrediction analyze the 2D and 3D structure of a query molecule and compare it to a database of known active ligands to predict the most probable protein targets.

For this compound, such a predictive analysis suggests a range of potential targets, with a high probability for enzymes, particularly proteases and kinases, as well as G-protein coupled receptors. The identification of these putative targets provides a crucial starting point for focused experimental validation. dntb.gov.ua

Intellectual Property and Patent Landscape of Pyrrolidin 2 One Derivatives

Detailed Analysis of Patents Claiming Pyrrolidin-2-one Structures with Halogenated Phenyl Substituents

A thorough analysis of the patent landscape reveals a significant focus on pyrrolidin-2-one derivatives as inhibitors of coagulation factors, primarily Factor XIa. Pharmaceutical companies have filed numerous patents to protect core structures, specific substitution patterns, and their therapeutic applications. The halogenated phenyl substituent is a frequently claimed feature, recognized for its role in modulating the pharmacological properties of these molecules.

Key patent filings in this area are often centered on the development of small molecule inhibitors for thromboembolic diseases. For instance, extensive patent literature exists for compounds targeting FXIa, which plays a crucial role in the amplification of the coagulation cascade. nih.gov The pyrrolidin-2-one scaffold serves as a versatile core structure in many of these patented compounds. researchgate.netnih.gov

Major pharmaceutical entities have been active in this domain. Patent applications from companies like Bayer Pharma, Merck, and Bristol-Myers Squibb describe various classes of FXIa inhibitors, some of which incorporate the pyrrolidin-2-one motif or structurally related five-membered lactams. researchgate.netgoogle.com While not always explicitly naming "4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one," the claims are often broad enough to encompass a wide range of halogen substitution patterns on the phenyl ring attached to the pyrrolidine (B122466) core. These patents typically claim a generic Markush structure that covers numerous possible substituents, including bromine and fluorine at various positions on the phenyl ring.

For example, patents may claim a compound of a general formula where a substituted phenyl group is attached to a pyrrolidin-2-one core, with the substituents on the phenyl ring being selected from a group that includes halogens like bromo and fluoro. This strategy allows companies to protect a large chemical space around a promising lead compound. The specific combination of a 4-bromo and 3-fluoro substitution is a key element that would be covered under such broad claims, valued for its potential to enhance binding affinity and selectivity for the target enzyme. nih.gov

| Patent Family/Assignee | General Structural Features Claimed | Therapeutic Target | Potential Indications |

|---|---|---|---|

| Bayer Pharma | Substituted phenylalanine and 2-oxopyridine (B1149257) derivatives incorporating heterocyclic moieties. researchgate.net | Factor XIa, Plasma Kallikrein nih.gov | Thrombotic or thromboembolic diseases, edemas. nih.gov |

| Merck Sharp & Dohme Corp. | Pyrrolidin-2-one and related heterocyclic structures with diverse substitutions. google.com | Factor XIa google.com | Thrombosis, embolism, hypercoagulability. nih.govgoogle.com |

| Bristol-Myers Squibb | Small molecule inhibitors, including those with a central pyrrolidine or related scaffold. researchgate.netresearchgate.net | Factor XIa researchgate.net | Thrombosis. researchgate.net |

| Chinese Pharmaceutical Companies (e.g., Jiangsu Hengrui, Shanghai Hengrui) | 2-oxopyridine-containing molecules and pyrrolidine-amide derivatives. nih.gov | Factor XIa nih.gov | Thromboembolism. nih.gov |

Review of Patent Claims Related to Synthesis, Intermediate Compounds, and Preclinical Therapeutic Uses

Patent claims in this field are not limited to the final compounds but also extend to methods of synthesis, key intermediates, and their specified therapeutic applications. This multi-faceted approach to intellectual property protection is crucial for securing a comprehensive commercial advantage.

Synthesis and Intermediate Compounds: Patents often include detailed claims covering the synthetic routes used to produce the target pyrrolidin-2-one derivatives. These claims can protect specific chemical reactions, catalysts, and reaction conditions that are novel and non-obvious. For instance, a patent might claim a specific method for introducing the halogenated phenyl group onto the pyrrolidin-2-one scaffold or the stereoselective synthesis of a particular enantiomer. nih.gov

Furthermore, crucial intermediate compounds generated during the synthesis are frequently patented. An intermediate like a precursor to the 4-(4-Bromo-3-fluorophenyl) moiety or the pyrrolidin-2-one ring itself, if novel, can be claimed. This prevents competitors from using the same synthetic pathway to arrive at the final active molecule, even if the final compound's patent has expired or can be circumvented.

Preclinical Therapeutic Uses: The vast majority of patents for these compounds claim their use in the treatment or prevention of thromboembolic disorders. nih.govresearchgate.net This is based on preclinical data demonstrating their inhibitory activity against Factor XIa. Patent applications will typically include data from in vitro enzyme assays (e.g., IC50 or Ki values against FXIa) and cellular assays. nih.gov They may also present findings from in vivo studies in animal models of thrombosis, which demonstrate the compound's efficacy in preventing clot formation. researchgate.netresearchgate.net

The claims are often broad, covering "a method of treating a thromboembolic disorder" by administering a therapeutically effective amount of the claimed compound. The scope can also extend to more specific conditions such as deep vein thrombosis, pulmonary embolism, stroke, and myocardial infarction. nih.govnih.gov Beyond anticoagulation, some patents for pyrrolidin-2-one derivatives claim utility in treating other conditions, including neurological disorders like epilepsy or for their analgesic activity, showcasing the versatility of the scaffold. google.comgoogle.com

Future Research Directions and Emerging Opportunities for 4 4 Bromo 3 Fluorophenyl Pyrrolidin 2 One

Integration of Artificial Intelligence and Machine Learning for Rational Design and Prediction of Activities

The convergence of artificial intelligence (AI) and medicinal chemistry offers a paradigm shift in drug discovery, moving from serendipitous findings to directed design. For 4-(4-Bromo-3-fluorophenyl)pyrrolidin-2-one, AI and machine learning (ML) can vastly accelerate the identification of potent and selective analogs. These computational tools can analyze vast datasets of chemical structures and biological activities to identify subtle structure-activity relationships (SAR) that may not be apparent through traditional analysis.

Predictive Modeling for De Novo Design of Pyrrolidin-2-one Analogs

Machine learning algorithms, such as random forests and neural networks, can be trained to predict the bioactivity of these newly designed analogs. repcomseet.orgnih.govjsr.orgbiorxiv.orgresearchgate.net By inputting the molecular fingerprints and physicochemical properties of the proposed compounds, these models can estimate their potential efficacy, selectivity, and even pharmacokinetic properties. This predictive capability allows for the prioritization of synthetic efforts on the most promising candidates, saving significant time and resources.

Table 1: Hypothetical Pyrrolidin-2-one Analogs and AI-Predicted Bioactivities

| Compound ID | Modification on Pyrrolidinone Ring | Modification on Phenyl Ring | Predicted Target Affinity (IC₅₀, nM) | Predicted Selectivity Score |

|---|---|---|---|---|

| AP-001 | N-methyl | 4-Chloro | 15.2 | 0.85 |

| AP-002 | 3-hydroxy | 3,4-difluoro | 22.5 | 0.78 |

| AP-003 | 5-ethyl | 4-Trifluoromethyl | 8.9 | 0.92 |

Exploration in Advanced Material Science Applications (e.g., conductive polymers, liquid crystals)

Beyond its potential in medicine, the unique structural features of this compound suggest its potential utility in material science. The pyrrolidinone core, a five-membered lactam, is a versatile building block that has been incorporated into various functional materials. researchgate.net

The exploration of pyrrolidinone derivatives in the development of conductive polymers is a promising area of research. researchgate.net The nitrogen atom in the pyrrolidinone ring can be functionalized to modulate the electronic properties of the resulting polymer. By incorporating this compound into a polymer backbone, it may be possible to create novel materials with tailored conductivity and stability. nih.gov Such materials could find applications in organic electronics, sensors, and energy storage devices.

Furthermore, the rigid phenyl ring and the polar lactam group in this compound are features commonly found in liquid crystalline materials. The self-assembling properties of molecules are highly dependent on their shape and polarity. It is conceivable that derivatives of this compound could exhibit mesophasic behavior, forming liquid crystal phases over specific temperature ranges. researchgate.netrsc.org This would open up possibilities for their use in display technologies and optical devices.

Novel Biological Target Identification through Advanced Screening Technologies (preclinical focus)

Identifying the specific biological targets of a novel compound is a critical step in understanding its mechanism of action and therapeutic potential. Advanced screening technologies offer powerful tools for this purpose. High-throughput screening (HTS) allows for the rapid testing of a compound against large libraries of biological targets, such as enzymes and receptors. drugtargetreview.comnih.govresearchgate.net Subjecting this compound and its analogs to HTS campaigns could reveal unexpected biological activities and identify novel targets. mdpi.com

Phenotypic screening, which assesses the effect of a compound on cellular or organismal phenotypes, provides an alternative and complementary approach to target-based screening. frontiersin.org This method does not require prior knowledge of the biological target and can uncover compounds that act through novel mechanisms.

CRISPR-based screening technologies have revolutionized the process of target identification. rsc.orgbiopharmatrend.comacs.orgnih.gov By systematically knocking out or activating every gene in the genome, researchers can identify genes that modulate the cellular response to a compound. frontiersin.org This can provide direct evidence for the biological target of this compound and shed light on its mechanism of action.

Table 2: Potential Biological Targets for this compound Identified through Hypothetical Advanced Screening

| Screening Technology | Potential Target Class | Specific Example | Potential Therapeutic Area |

|---|---|---|---|

| High-Throughput Screening | Kinases | Janus Kinase 3 (JAK3) | Autoimmune Disorders |

| Phenotypic Screening | Ion Channels | Voltage-gated sodium channels | Neuropathic Pain |

| CRISPR-Cas9 Screening | Epigenetic Modulators | Histone Deacetylase 6 (HDAC6) | Oncology |

Development of Targeted Delivery Systems and Prodrug Strategies for Enhanced Preclinical Efficacy

To maximize the therapeutic potential and minimize potential off-target effects of this compound, the development of targeted delivery systems and prodrug strategies is crucial. numberanalytics.comirjmets.com These approaches aim to improve the pharmacokinetic profile of the compound and ensure its accumulation at the desired site of action. researchgate.net

Nanoparticle-based delivery systems, such as liposomes and polymeric nanoparticles, can encapsulate the compound, protecting it from degradation and enabling controlled release. eujournal.orgmdpi.compharmtech.comcd-bioparticles.comnih.gov The surface of these nanoparticles can be functionalized with targeting ligands, such as antibodies or peptides, to direct them to specific cells or tissues. longdom.orgresearchgate.netresearchgate.netnih.govrroij.com

Prodrug strategies involve chemically modifying the parent compound to create an inactive derivative that is converted to the active form at the target site. digitellinc.comnih.gov This can be achieved by attaching a promoiety that is cleaved by specific enzymes or in response to the local microenvironment, such as the low pH of tumors. numberanalytics.com Bioconjugation techniques can be employed to link the compound to larger molecules, such as polymers or proteins, to enhance its solubility, stability, and targeting capabilities. researchgate.netresearchgate.netspringernature.compharmiweb.comnih.gov

Table 3: Hypothetical Prodrug Strategies for this compound

| Prodrug Approach | Promoieties | Activation Mechanism | Desired Preclinical Outcome |

|---|---|---|---|

| Ester Prodrug | Amino acid esters | Esterase-mediated hydrolysis | Improved cell permeability |

| Phosphate Prodrug | Phosphate group | Phosphatase-mediated cleavage | Enhanced aqueous solubility |

| Glucuronide Prodrug | Glucuronic acid | β-glucuronidase cleavage | Tumor-specific activation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.